L-Hercynine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Hercynine-d3 is a deuterium-labeled version of L-Hercynine, a naturally occurring amino acid derivative. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling makes this compound particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Hercynine-d3 typically involves the incorporation of deuterium into L-Hercynine. One common method is the enzymatic transformation of stable isotopically labeled hercynine-d3 into ergothioneine-d3. This process starts with commercially available L-histidine, which undergoes a two-step reaction to produce hercynine-d3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of stable isotopes in industrial production requires specialized equipment and expertise to maintain the integrity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Hercynine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
L-Hercynine-d3 is widely used in scientific research due to its stable isotope labeling. Some of the key applications include:
Wirkmechanismus
The mechanism of action of L-Hercynine-d3 involves its role as a precursor to ergothioneine, a potent antioxidant. The compound undergoes enzymatic transformation to produce ergothioneine, which exerts its effects by scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved in this process include the direct inactivation of various reactive oxygen species and free radicals .
Vergleich Mit ähnlichen Verbindungen
L-Hercynine-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some of the similar compounds include:
L-Hercynine: The non-labeled version of L-Hercynine, which lacks the deuterium atoms.
Ergothioneine: A derivative of L-Hercynine, known for its antioxidant properties.
Histidine: The precursor to L-Hercynine, involved in various metabolic pathways
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool for scientific research.
Eigenschaften
Molekularformel |
C9H15N3O2 |
---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1/i1D3 |
InChI-Schlüssel |
GPPYTCRVKHULJH-TUWYYBGVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.